molecular formula C15H15Cl2NO2S B601362 (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride CAS No. 144750-42-5

(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride

货号: B601362
CAS 编号: 144750-42-5
分子量: 344.2561;g/mol
InChI 键: FOKSIOUPGDBSLC-UQKRIMTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group and a dihydrothienopyridinyl moiety, making it an interesting subject for chemical and pharmacological studies.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride typically involves multiple steps:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyridine ring.

    Introduction of the Chlorophenyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the chlorophenyl group is introduced to the thienopyridine core.

    Formation of the Acetic Acid Moiety:

    Resolution of the Stereoisomer: The final step involves the resolution of the stereoisomer to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are chosen to maximize yield and minimize waste.

化学反应分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyridine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the chlorophenyl group or the thienopyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydro derivatives.

科学研究应用

Antiplatelet Activity

(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride is primarily used in the prevention of thrombotic events. It inhibits platelet aggregation by blocking the P2Y12 adenosine diphosphate (ADP) receptor, which is crucial for platelet activation.

Key Studies:

  • A study demonstrated that Clopidogrel significantly reduced the risk of major cardiovascular events in patients with acute coronary syndrome (ACS) when compared to placebo groups .
  • Another clinical trial highlighted its efficacy in patients undergoing percutaneous coronary intervention (PCI), showcasing a marked reduction in stent thrombosis rates .

Combination Therapy

The compound is often used in combination with aspirin for enhanced antiplatelet effects. This dual therapy approach has been shown to be more effective than monotherapy in preventing cardiovascular incidents.

Clinical Insights:

  • Research indicates that dual antiplatelet therapy (DAPT) with Clopidogrel and aspirin reduces the incidence of major adverse cardiac events (MACE) post-PCI .
  • The effectiveness of this combination has been validated through various meta-analyses, emphasizing its importance in clinical practice.

Safety Profile

The compound exhibits a relatively safe profile when used as directed. However, potential side effects include bleeding complications and gastrointestinal disturbances.

Precautionary Statements:

  • Users should be aware of the risk of bleeding and monitor for signs of hemorrhage.
  • It is advised to use caution in patients with a history of gastrointestinal ulcers or bleeding disorders .

Novel Formulations

Ongoing research aims to develop novel formulations that enhance the bioavailability and therapeutic efficacy of this compound. These include:

  • Nanoparticle-based delivery systems.
  • Extended-release formulations to improve patient compliance.

Genetic Variability Studies

Research into genetic polymorphisms affecting Clopidogrel metabolism is underway to tailor antiplatelet therapy based on individual patient profiles, thereby optimizing treatment outcomes.

作用机制

The mechanism of action of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.

相似化合物的比较

Similar Compounds

    ®-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride: The enantiomer of the compound, with potentially different biological activities.

    2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid: The non-hydrochloride form of the compound.

    2-(2-Bromophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride: A similar compound with a bromine atom instead of chlorine.

Uniqueness

The uniqueness of (S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride lies in its specific stereochemistry and the presence of both the chlorophenyl and thienopyridine groups. These features contribute to its distinct reactivity and potential biological activities.

生物活性

(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid hydrochloride, commonly referred to as Clopidogrel acid hydrochloride, is a compound of significant interest due to its biological activity, particularly in the context of antiplatelet therapy. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₄ClNO₂S·HCl
  • Molecular Weight : 344.26 g/mol
  • CAS Number : 144750-42-5

Clopidogrel is a prodrug that requires metabolic activation to exert its pharmacological effects. The active metabolites irreversibly inhibit the P2Y12 receptor on platelets, which plays a crucial role in platelet aggregation. This inhibition prevents the activation of the glycoprotein IIb/IIIa complex, thereby reducing thrombus formation.

Biological Activity

  • Antiplatelet Activity :
    • Clopidogrel is primarily used to prevent thrombotic events in patients with cardiovascular diseases. Its effectiveness in reducing the risk of myocardial infarction and stroke has been well-documented in clinical trials.
    • A study published in the New England Journal of Medicine demonstrated that patients treated with Clopidogrel had a significantly lower incidence of major cardiovascular events compared to those receiving placebo .
  • Pharmacokinetics :
    • After oral administration, Clopidogrel is rapidly absorbed and converted into its active form through hepatic metabolism. The pharmacokinetic profile indicates a peak plasma concentration within 1-2 hours post-dose, with a half-life of approximately 8 hours .
  • Adverse Effects :
    • Common side effects include bleeding complications, gastrointestinal disturbances, and hypersensitivity reactions. Monitoring for adverse effects is essential in clinical practice .

Case Study 1: Efficacy in Acute Coronary Syndrome

A clinical trial involving patients with acute coronary syndrome demonstrated that the addition of Clopidogrel to aspirin therapy significantly reduced the risk of cardiovascular events over a follow-up period of 12 months. This study highlighted the importance of dual antiplatelet therapy in high-risk populations .

Case Study 2: Genetic Variability and Response

Research has shown that genetic polymorphisms affecting CYP450 enzymes can influence the efficacy of Clopidogrel. Patients with certain genetic profiles may exhibit reduced responsiveness to the drug, leading to an increased risk of adverse cardiovascular outcomes .

Comparative Analysis

Parameter Clopidogrel Aspirin
MechanismP2Y12 receptor antagonistCOX inhibitor
Onset of Action1-2 hours30 minutes
Duration of Action24 hours4-6 hours
Major Side EffectsBleedingGastrointestinal bleeding
IndicationsAcute coronary syndromePain relief, anti-inflammatory

Research Findings

Recent studies have focused on optimizing Clopidogrel therapy through personalized medicine approaches. These include genetic testing for CYP450 polymorphisms to predict patient response and adjust dosing accordingly. Additionally, ongoing research aims to develop new formulations that enhance bioavailability and reduce side effects .

属性

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H/t14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKSIOUPGDBSLC-UQKRIMTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1SC=C2)[C@@H](C3=CC=CC=C3Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144750-42-5
Record name (αS)-α-(2-Chlorophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-acetic acid hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144750-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[3,2-c]pyridine-5(4H)-acetic acid, α-(2-chlorophenyl)-6,7-dihydro-, hydrochloride (1:1), (αS)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。